molecular formula C4H3Br2NO2S2 B1621177 4,5-Dibromothiophene-2-sulfonamide CAS No. 77893-69-7

4,5-Dibromothiophene-2-sulfonamide

Cat. No.: B1621177
CAS No.: 77893-69-7
M. Wt: 321 g/mol
InChI Key: XBUBKAHZGMXJBC-UHFFFAOYSA-N
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Description

Product Identification and Properties 4,5-Dibromothiophene-2-sulfonamide ( 77893-69-7) is an organic compound with the molecular formula C 4 H 2 Br 2 NO 2 S 2 . This brominated thiophene sulfonamide derivative serves as a versatile chemical intermediate in various research applications, particularly in medicinal and organic chemistry . Research Applications and Value Sulfonamides represent a privileged scaffold in drug discovery, known for a broad spectrum of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects . Compounds based on the thiophene-sulfonamide structure, such as 5-bromo- N -alkylthiophene-2-sulfonamides, have shown significant potency against drug-resistant bacterial strains, demonstrating that this chemical class is a promising area for developing new anti-infective agents . Furthermore, related 5-aryl-thiophene-2-sulfonamide derivatives synthesized via Pd-catalyzed Suzuki cross-coupling reactions have been investigated for their urease inhibition and antibacterial activities, highlighting the utility of the thiophene-sulfonamide core in designing novel enzyme inhibitors . As a brominated derivative, 4,5-Dibromothiophene-2-sulfonamide is of particular interest for further chemical modifications, including Suzuki-Miyaura cross-coupling, to create diverse compound libraries for biological screening . Handling and Safety This product is intended for research purposes only and is not classified as a medicinal product. It is not intended for diagnostic or therapeutic uses, including personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Safe handling procedures include using personal protective equipment, working in a well-ventilated place, and avoiding dust formation and contact with skin and eyes .

Properties

IUPAC Name

4,5-dibromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUBKAHZGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384448
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77893-69-7
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4,5-Dibromothiophene-2-sulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical guide on 4,5-dibromothiophene-2-sulfonamide, a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably carbonic anhydrase inhibitors. This guide delineates its synthesis, chemical properties, and critical role in the construction of complex active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The thiophene ring is a versatile heterocyclic scaffold in medicinal chemistry, prized for its bioisosteric relationship with the benzene ring, which allows for favorable interactions with biological targets. When functionalized with a sulfonamide group, the resulting thiophene sulfonamide moiety becomes a powerful pharmacophore, particularly for the inhibition of metalloenzymes. The sulfonamide group can coordinate to the zinc ion in the active site of enzymes like carbonic anhydrase, leading to potent inhibition.

4,5-Dibromothiophene-2-sulfonamide is a strategically important intermediate due to the presence of two bromine atoms on the thiophene ring. These bromine atoms serve as versatile synthetic handles, allowing for the introduction of additional functionality through various cross-coupling reactions. This enables the construction of a diverse library of compounds from a single, well-defined intermediate. Furthermore, the specific substitution pattern of the dibromo-sulfonamide provides a unique starting point for the synthesis of complex, polycyclic thiophene derivatives, such as those found in the carbonic anhydrase inhibitors dorzolamide and brinzolamide.

Synthesis of 4,5-Dibromothiophene-2-sulfonamide: A Two-Step Approach

The synthesis of 4,5-dibromothiophene-2-sulfonamide is typically achieved through a two-step process starting from 2,3-dibromothiophene. This process involves an electrophilic sulfonation followed by amidation of the resulting sulfonyl chloride.

Synthesis_Pathway Start 2,3-Dibromothiophene Intermediate 4,5-Dibromothiophene-2-sulfonyl chloride Start->Intermediate  Chlorosulfonic acid (ClSO3H)   Product 4,5-Dibromothiophene-2-sulfonamide Intermediate->Product  Ammonia (NH3) or Ammonium Hydroxide (NH4OH)  

Caption: Synthetic pathway for 4,5-Dibromothiophene-2-sulfonamide.

Step 1: Chlorosulfonation of 2,3-Dibromothiophene

The first step is the chlorosulfonation of 2,3-dibromothiophene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group (-SO₂Cl). The reaction is typically carried out in an inert solvent at low temperatures to control the reactivity of the chlorosulfonic acid and to minimize side reactions.

Experimental Protocol: Synthesis of 4,5-Dibromothiophene-2-sulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,3-dibromothiophene (1.0 eq).

  • Solvent and Cooling: Add a suitable inert solvent such as dichloromethane or chloroform. Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Amidation of 4,5-Dibromothiophene-2-sulfonyl chloride

The second step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic acyl substitution reaction where ammonia or an ammonia source attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Synthesis of 4,5-Dibromothiophene-2-sulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.

  • Addition of Ammonia Source: Cool the solution in an ice bath and slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution) or bubble ammonia gas through the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Work-up: If a precipitate forms, collect it by filtration. If no precipitate forms, remove the organic solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water or acetone-water, to yield 4,5-dibromothiophene-2-sulfonamide as a solid.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 4,5-dibromothiophene-2-sulfonamide is crucial for its handling, storage, and use in subsequent synthetic steps.

PropertyValue
Molecular Formula C₄H₃Br₂NO₂S₂
Molecular Weight 332.99 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not readily available. The precursor, 4,5-dibromothiophene-2-sulfonyl chloride, has a reported melting point of 72-81°C[1]. The melting point of the sulfonamide is expected to be higher. For the related compound 5-bromothiophene-2-sulfonamide, the melting point is 138-142 °C[2].
Solubility Expected to be sparingly soluble in water, but soluble in polar organic solvents such as acetone, tetrahydrofuran, and methanol.
Quality Control and Analytical Workflow

A robust analytical workflow is essential to ensure the purity and identity of 4,5-dibromothiophene-2-sulfonamide before its use in pharmaceutical synthesis.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purified Intermediate Synthesis->Purification Recrystallization TLC TLC (Reaction Monitoring) Purification->TLC HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS

Caption: Quality control workflow for 4,5-Dibromothiophene-2-sulfonamide.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final intermediate. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound. The ¹H NMR spectrum is expected to show a singlet for the proton on the thiophene ring. The ¹³C NMR will show four distinct signals for the thiophene carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms.

Application as a Pharmaceutical Intermediate: The Gateway to Carbonic Anhydrase Inhibitors

4,5-Dibromothiophene-2-sulfonamide is a key precursor in the synthesis of several carbonic anhydrase inhibitors, which are used in the treatment of glaucoma. The bromine atoms at the 4 and 5 positions provide the necessary handles to construct the fused ring systems characteristic of drugs like dorzolamide and brinzolamide.

Role in the Synthesis of Dorzolamide and Brinzolamide Analogues

While specific industrial synthesis routes are often proprietary, the general strategy involves the selective functionalization of the bromine atoms. For instance, one of the bromine atoms can be displaced by a nucleophile, followed by an intramolecular cyclization to form the thienothiopyran or thienothiazine ring system. The other bromine atom can be retained or further functionalized to modulate the pharmacological properties of the final molecule.

The synthesis of dorzolamide and brinzolamide involves the construction of a chiral, fused heterocyclic system. While 4,5-dibromothiophene-2-sulfonamide is a plausible starting material for analogues, the commercial syntheses of dorzolamide and brinzolamide often start from different thiophene derivatives to achieve the desired stereochemistry more efficiently. However, the chemistry of 4,5-dibromothiophene-2-sulfonamide is highly relevant for the development of novel carbonic anhydrase inhibitors and other pharmaceutical agents.

Conclusion

4,5-Dibromothiophene-2-sulfonamide is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the synthetic utility of its dibromo-substitution pattern, makes it an attractive building block for the construction of complex heterocyclic compounds. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in drug discovery and development, particularly in the pursuit of novel carbonic anhydrase inhibitors.

References

  • Thermo Fisher Scientific. 4,5-Dibromothiophene-2-sulfonyl chloride, 97%.
  • ChemicalBook. 5-Bromothiophene-2-sulfonamide.

Sources

Technical Guide: Regioisomeric Divergence in Dibromothiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive divergences between 4,5-dibromothiophene-2-sulfonamide and 2,5-dibromothiophene-3-sulfonamide .

Executive Summary

In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for benzene. However, the introduction of a sulfonamide pharmacophore combined with two bromine handles creates distinct regioisomeric landscapes.

The core difference lies in the synthetic accessibility and the orthogonal reactivity of the carbon-bromine (C-Br) bonds:

  • 4,5-Dibromo-2-sulfonamide: Possesses one

    
    -halogen (C5) and one 
    
    
    
    -halogen (C4), enabling highly selective sequential cross-coupling (e.g., Suzuki-Miyaura).[1]
  • 2,5-Dibromo-3-sulfonamide: Possesses two

    
    -halogens (C2, C5) flanking a 
    
    
    
    -sulfonamide.[1] This creates a competitive reactive landscape often requiring steric control for mono-functionalization.[1]

Module 1: Structural & Electronic Landscape

Understanding the numbering and electronic environment is prerequisite to predicting reactivity.

Nomenclature and Numbering

Thiophene numbering begins at the sulfur atom (position 1).[1]

  • Isomer A (4,5-dibromo-2-sulfonamide): The sulfonamide is at C2 (

    
    ).[1] Bromines occupy C4 (
    
    
    
    ) and C5 (
    
    
    ).[1]
  • Isomer B (2,5-dibromo-3-sulfonamide): The sulfonamide is at C3 (

    
    ).[1] Bromines occupy C2 (
    
    
    
    ) and C5 (
    
    
    ).[1]
Electronic Perturbation

The sulfonamide group (


) is a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-R).[1]
Feature4,5-Dibromo-2-sulfonamide2,5-Dibromo-3-sulfonamide
Electronic Bias C2-Sulfonamide pulls electron density from C3 and C5.C3-Sulfonamide pulls density from C2 and C4.
C-Br Bond Strength C5-Br: Weakened (activated) by

-position + EWG resonance.C4-Br: Stronger (

-position).[1]
C2-Br: Highly activated (ortho to EWG +

-position).C5-Br: Activated (

-position), but meta to EWG.
Dipole Moment High (Vectors of

and C5-Br align).[1]
Moderate (Vectors partially cancel).

Module 2: Synthetic Architectures

The synthesis of these isomers requires fundamentally different strategies. You cannot easily interconvert them; the starting material dictates the path.

Synthesis of 4,5-Dibromothiophene-2-sulfonamide

Strategy: Electrophilic Aromatic Substitution (EAS) on a pre-sulfonated core.[1] Because the sulfonamide is a meta-director (in benzene terms) but thiophene


-positions are inherently more nucleophilic, bromination of 2-thiophene sulfonamide is regioselective.[1]
  • Step 1: Bromination of thiophene-2-sulfonamide with excess

    
     or NBS.[1]
    
  • Mechanism: The first bromine adds to C5 (

    
    , favored).[1] The second bromine adds to C4 (
    
    
    
    ), despite steric hindrance, because C3 is deactivated by the adjacent sulfonyl group.[1]
Synthesis of 2,5-Dibromothiophene-3-sulfonamide

Strategy: Chlorosulfonation of a pre-brominated core. Direct sulfonylation of 2,5-dibromothiophene forces the electrophile (


) to the 

-position (C3 or C4 are equivalent due to symmetry).[1]
  • Step 1: Reaction of 2,5-dibromothiophene with chlorosulfonic acid.

  • Step 2: Amination of the sulfonyl chloride.

Visualization of Synthetic Logic

SynthesisPath cluster_legend Reaction Type Start1 Thiophene-2-sulfonamide Inter1 5-Bromo-2-sulfonamide Start1->Inter1 NBS (1 eq) Selectivity: C5 Start2 2,5-Dibromothiophene Inter2 Sulfonyl Chloride Intermediate Start2->Inter2 ClSO3H Selectivity: C3 (Beta) Target1 4,5-Dibromo- thiophene-2-sulfonamide Inter1->Target1 NBS (Excess) Selectivity: C4 Target2 2,5-Dibromo- thiophene-3-sulfonamide Inter2->Target2 NH3 (aq) Electrophilic Halogenation Electrophilic Halogenation Chlorosulfonation Chlorosulfonation Electrophilic Halogenation->Chlorosulfonation

Figure 1: Divergent synthetic pathways.[1] The starting scaffold determines the final regiochemistry.

Module 3: Reactivity & Functionalization (The "Why It Matters")

For drug development, the ability to selectively functionalize these molecules is paramount.

The Suzuki Selectivity Rule

In Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), the rate of oxidative addition follows this hierarchy in thiophenes:


[1]
Case Study: 4,5-Dibromo-2-sulfonamide

This molecule acts as a sequential scaffold .

  • First Coupling: Occurs exclusively at C5 (

    
    ).[1] The C4-Br remains intact.
    
  • Second Coupling: Occurs at C4 (

    
    ) using harsher conditions (higher temp, bulky ligands like XPhos).[1]
    
  • Application: Creating linear, tri-substituted thiophene chains with three different groups (Sulfonamide, Aryl A, Aryl B).

Case Study: 2,5-Dibromo-3-sulfonamide

This molecule acts as a symmetric/competitive scaffold .

  • First Coupling: Competition between C2 and C5.

    • C2: Sterically hindered by the C3-sulfonamide but electronically activated (ortho-EWG).[1]

    • C5: Sterically accessible but less electronically activated (meta-EWG).[1]

  • Outcome: Often results in a mixture of mono-coupled products or bis-coupled products unless controlled carefully.

  • Application: Best used when creating symmetric 2,5-diaryl derivatives or when the C2/C5 difference is enhanced by the specific catalyst ligand bite angle.

Reactivity Center1 4,5-Dibromo-2-sulfonamide Prod1 C5-Aryl Product (Single Isomer) Center1->Prod1 Pd(PPh3)4, 1 eq Boronic Acid High Selectivity (Alpha > Beta) Center2 2,5-Dibromo-3-sulfonamide Prod2 Mixture: C2-Aryl + C5-Aryl (Hard to Separate) Center2->Prod2 Pd(PPh3)4, 1 eq Boronic Acid Low Selectivity (Alpha vs Alpha)

Figure 2: Reactivity forecast for Palladium-catalyzed cross-coupling reactions.

Module 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of 2,5-Dibromothiophene-3-sulfonamide

Reagents: 2,5-dibromothiophene (1.0 eq), Chlorosulfonic acid (5.0 eq),


 (conc.), 

(optional for activation).
  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5 eq) to 0°C in a dry flask under

      
      .
      
    • Add 2,5-dibromothiophene dropwise over 20 mins. (Exothermic!).[1]

    • Checkpoint: Monitor TLC.[2][3] The non-polar starting material should disappear, replaced by a polar baseline spot (sulfonyl chloride).[1]

    • Stir at RT for 2 hours, then heat to 50°C for 1 hour to ensure completion.

  • Quench & Amination:

    • Pour the reaction mixture onto crushed ice carefully (Violent reaction!). Extract the sulfonyl chloride with DCM.

    • Add the DCM layer dropwise to a stirred solution of concentrated

      
       (excess) at 0°C.
      
  • Purification:

    • Evaporate solvent.[2] Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR should show a singlet  around 
      
      
      
      7.3-7.5 ppm (the lone C4 proton).[1] If you see two doublets, you have the wrong isomer.
Protocol B: Regioselective Suzuki Coupling (for 4,5-isomer)

Objective: Selectively couple at C5 of 4,5-dibromothiophene-2-sulfonamide.

  • Setup:

    • Dissolve 4,5-dibromothiophene-2-sulfonamide (1 eq) in 1,4-Dioxane/Water (4:1).

    • Add Aryl-Boronic Acid (1.05 eq).[1] Do not use excess.

    • Add

      
       (2.0 eq).[1][3]
      
  • Catalyst:

    • Degas the solution with Argon for 15 mins.

    • Add

      
       (5 mol%).[1][4]
      
  • Reaction:

    • Heat to 70°C (Not reflux).[1] Lower temperature preserves the C4-Br bond.

    • Monitor by HPLC/UPLC.

    • Checkpoint: Look for the consumption of starting material. If bis-coupling (coupling at C4) is observed (>5%), lower temperature to 50°C.[1]

  • Workup:

    • Standard aqueous workup. Purify via silica column (Hexane/EtOAc gradient).

Module 5: Pharmacological Implications (SAR)[1]

When designing ligands for protein targets (e.g., Carbonic Anhydrase, Endothelin Receptors), the choice of isomer dictates the vector of the halogen bond.[1]

Property4,5-Isomer Effect2,5-Isomer Effect
Halogen Bonding (XB) The C4-Br and C5-Br provide adjacent XB donors. Useful for pockets with dual carbonyls or backbone interactions.The C2-Br and C5-Br vectors are ~145° apart. Useful for spanning wide pockets.
Metabolic Stability C3 is the only open hydrogen. It is sterically shielded, potentially reducing metabolic oxidation.[1]C4 is the open hydrogen. It is more accessible to CYP450 enzymes compared to the 4,5-isomer's C3-H.
Solubility Lower symmetry often leads to higher solubility in organic formulation solvents.Higher symmetry (pseudo-C2v) often leads to higher crystallinity and lower solubility.[1]

References

  • Medicinal Chemistry of Thiophenes

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[5][6]

    • Source: PMC (NIH)[1]

    • URL:[Link]

  • Suzuki Coupling Mechanisms

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs[1]

    • URL:[Link][1]

  • Halogen Bonding in Drug Design

    • Title: Halogen Bonding: A New Frontier in Medicinal Chemistry.[7]

    • Source: ResearchGate[1][4][8][9][10]

    • URL:[Link]

  • Regioselective Bromination

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI
    • URL:[Link][1]

  • Synthesis of Sulfonamide Derivatives

    • Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides.[1]

    • Source: PMC (NIH)[1]

    • URL:[Link][1]

Sources

Strategic Utilization of Dibromothiophene Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of dibromothiophene derivatives in drug discovery, focusing on regioselective synthetic methodologies and bioisosteric utility.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Thiophene Bioisostere

In modern drug discovery, the thiophene ring serves as a critical bioisostere for the benzene ring.[1] While structurally similar, thiophene offers distinct physicochemical advantages:

  • Electronic Profile: Thiophene is electron-rich (π-excessive), facilitating cation-π interactions within protein binding pockets that benzene cannot achieve.

  • Metabolic & Lipophilic Tuning: Replacing a phenyl ring with thiophene often reduces lipophilicity (LogP) and alters metabolic clearance rates (CL_int), serving as a tactic to resolve "molecular obesity" in lead optimization.

  • Geometric Vectors: The bond angles of thiophene (C–S–C ~92°) differ from benzene (120°), allowing for subtle vector adjustments to optimize ligand-receptor fit.

Dibromothiophenes (2,5-, 3,4-, and 2,3-isomers) are the primary electrophilic workhorses used to access these scaffolds. Their utility lies in regioselective cross-coupling , allowing chemists to sequentially install distinct pharmacophores with high precision.

Structural Versatility & Regioselectivity

The core challenge and opportunity in using dibromothiophenes is controlling the site of functionalization.

2,5-Dibromothiophene: The Linear Scaffold

This is the most common isomer, used to create linear bi-aryl or tri-aryl systems.

  • Symmetry Breaking: In symmetric 2,5-dibromothiophene, mono-arylation is achieved via stoichiometric control and electronic deactivation. The starting material (disubstituted) is more electron-deficient and thus undergoes oxidative addition with Pd(0) faster than the mono-arylated product.

  • Substituent Effects: In 3-substituted-2,5-dibromothiophenes (e.g., 3-hexyl, 3-methyl), steric hindrance dictates selectivity. The C5 position (distal to the substituent) is sterically accessible, while the C2 position (proximal) is hindered.

3,4-Dibromothiophene: The Fused-Ring Precursor

Unlike the 2,5-isomer, 3,4-dibromothiophene is pivotal for synthesizing fused bicyclic systems such as thieno[3,4-b]pyrazines and thieno[3,4-b]thiophenes . These fused systems are increasingly relevant in kinase inhibitor design, offering a flat, rigid core that mimics the adenine hinge-binding region.

Visualization of Regioselectivity Logic

The following diagram illustrates the decision matrix for functionalizing 3-substituted-2,5-dibromothiophenes.

Regioselectivity Start 3-R-2,5-Dibromothiophene Decision Pd(0) Oxidative Addition Start->Decision PathA C2 Attack (Proximal) Decision->PathA High Steric Barrier PathB C5 Attack (Distal) Decision->PathB Kinetic Preference OutcomeA Sterically Hindered (Minor Product) PathA->OutcomeA OutcomeB Sterically Accessible (Major Product) PathB->OutcomeB

Figure 1: Mechanistic logic driving regioselective oxidative addition in 3-substituted dibromothiophenes.

Key Synthetic Methodologies

To ensure reproducibility and high yield, specific catalytic systems are required.

Site-Selective Suzuki-Miyaura Coupling

The Suzuki coupling is the preferred method for arylating dibromothiophenes due to the low toxicity of boron reagents and tolerance of aqueous conditions.

Mechanism of Selectivity:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond.[2] In 2,5-dibromo-3-hexylthiophene, the C5–Br bond is inserted preferentially due to the steric blocking of C2 by the hexyl group.

  • Transmetallation: The boronic acid transfers the aryl group.

  • Reductive Elimination: Formation of the C–C bond.[2]

The "Halogen Dance" (Specialized Technique)

For 2,3-dibromothiophene, standard lithiation can trigger a "halogen dance"—a base-catalyzed migration of the bromine atom to a more stable position (typically the


-position).
  • Application: This is utilized to access thermodynamically stable isomers that are difficult to synthesize directly.

  • Control: Requires low temperatures (-78°C) and non-nucleophilic bases (LDA) to suppress or direct the migration.

Experimental Protocol: Mono-Arylation of 2,5-Dibromothiophene

Objective: Synthesize 2-bromo-5-(4-cyanophenyl)thiophene via selective mono-Suzuki coupling. This intermediate is a precursor for BoNT/A LC inhibitors [1].

Reagents:

  • Substrate: 2,5-Dibromothiophene (1.0 eq)[3][4]

  • Coupling Partner: 4-Cyanophenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Catalyst Activation: Dissolve Pd(PPh3)4 in degassed 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Addition: Add 2,5-dibromothiophene via syringe. Add the aqueous Na2CO3 solution.

  • Initiation: Add 4-cyanophenylboronic acid in one portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Note: Monitoring via TLC/LC-MS is essential. Stop the reaction as soon as the dibromo starting material is consumed to prevent formation of the bis-coupled byproduct.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The mono-coupled product typically elutes after the starting material but before the bis-coupled byproduct.

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Toluene/Water1,4-Dioxane/WaterDioxane improves solubility of boronic acids, increasing rate.
Base K2CO3K3PO4Phosphate often yields cleaner profiles in thiophene couplings.
Temp 110°C80°CLower temp improves mono-selectivity (Kinetic control).
Stoichiometry 1.5 eq Boronic Acid1.05 eq Boronic AcidStrict stoichiometry prevents over-arylation.

Case Study: Thiophene-Based Kinase Inhibitors

Thiophene scaffolds are prominent in kinase inhibitors, often replacing the phenyl ring in the "hinge-binder" motif.

Example Application: In the development of inhibitors for VEGFR2 or p38 MAP kinase , a 2,5-disubstituted thiophene core is often built to orient a "tail" into the hydrophobic back-pocket of the enzyme.

Synthetic Workflow:

  • Start: 2,5-Dibromo-3-methylthiophene.

  • Step 1 (Regioselective): Suzuki coupling at C5 (distal) to install the hydrophobic tail (e.g., 4-fluorophenyl).

  • Step 2 (Forced): Buchwald-Hartwig amination or second Suzuki coupling at C2 (proximal) to install the hinge-binding motif (e.g., aminopyridine).

SynthesisWorkflow SM 2,5-Dibromo-3-methylthiophene Step1 Step 1: Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Selectivity: C5 Position SM->Step1 Intermed Intermediate: 2-Bromo-3-methyl-5-arylthiophene Step1->Intermed Step2 Step 2: Buchwald-Hartwig (Amine, Pd(dba)2, Ligand) Force: C2 Position Intermed->Step2 Final Final Drug Candidate: Kinase Inhibitor Core Step2->Final

Figure 2: Sequential functionalization workflow for constructing kinase inhibitor scaffolds.

References

  • Synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Journal of Medicinal Chemistry. Link

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Link

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Molecules. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Bromothiophene Sulfonamides

[1][2][3]

Executive Summary

Bromothiophene sulfonamides are privileged scaffolds in medicinal chemistry, serving as core structures for carbonic anhydrase inhibitors, diuretics, and anti-tumor agents. However, their functionalization via Palladium (Pd)-catalyzed cross-coupling presents distinct challenges: heteroatom poisoning (via the thiophene sulfur) and competitive coordination (via the acidic sulfonamide nitrogen).

This guide provides a validated, self-consistent protocol for the Suzuki-Miyaura coupling of bromothiophene sulfonamides. By transitioning from traditional Pd(0) sources to Third-Generation (G3) Buchwald Precatalysts, researchers can overcome catalyst deactivation, ensuring high yields (>85%) and reproducibility.

Mechanistic Challenges & Solutions

The "Heteroatom Trap"

In standard catalytic cycles, thiophenes act as soft Lewis bases. The sulfur atom can displace labile ligands (like triphenylphosphine) on the electrophilic Pd(II) intermediate, forming a stable, non-reactive "rest state." Furthermore, the primary sulfonamide moiety (

The Solution: Bulky Biaryl Phosphines

To mitigate these issues, we utilize sterically demanding, electron-rich ligands such as XPhos or RuPhos . These ligands serve two functions:[1][2]

  • Steric Bulk: Prevents the coordination of the thiophene sulfur or sulfonamide nitrogen to the metal center.

  • Electron Density: Accelerates the oxidative addition of the electron-rich bromothiophene C-Br bond.

Visualization: Catalytic Cycle & Poisoning Pathways

The following diagram illustrates the standard cycle versus the poisoning pathways that cause reaction failure in thiophene substrates.

GPd0Active CatalystL-Pd(0)OxAddOxidative Addition(L-Pd(II)-Ar-Br)Pd0->OxAdd + BromothiophenePoisonPOISONED STATE(Thiophene S-bound)OxAdd->Poison S-Coordination(If Ligand is small)TransMetTransmetallation(+ Boronic Acid)OxAdd->TransMet + Base/BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Cycle Completes

Figure 1: The red dashed line represents the catalytic "dead end" caused by sulfur coordination, which is blocked by bulky ligands like XPhos.

Catalyst & Reagent Selection Guide

The choice of catalyst and base is critical.[3] Traditional catalysts like

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (or G4)Gold Standard. The precatalyst structure ensures rapid activation at room temperature and prevents the formation of Pd-dimers. The XPhos ligand is bulky enough to prevent sulfur poisoning.
Alternative

Robust Economy Option. The bidentate ligand resists displacement but requires higher temperatures (>80°C) and is slower for sterically hindered substrates.
Base

(3.0 equiv)
Anhydrous phosphate is superior to carbonates for acidic substrates. It buffers the reaction without generating water in situ (unlike hydroxides).
Solvent 1,4-Dioxane :

(4:[4]1)
Water is essential for the transmetallation step in Suzuki couplings. Dioxane solubilizes the organic sulfonamide.
Boronic Acid Aryl Boronic Acid (1.5 equiv)Use excess to account for potential protodeboronation, a common side reaction with electron-rich heterocycles.

Detailed Experimental Protocol

Target Reaction: Cross-coupling of 4-bromothiophene-2-sulfonamide with Phenylboronic acid.

Reagent Preparation
  • Substrate: 4-bromothiophene-2-sulfonamide (1.0 mmol, 242 mg)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 183 mg)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 mmol, 636 mg)
    
  • Solvent: 1,4-Dioxane (4 mL) and deionized Water (1 mL). Degas solvents prior to use.

Step-by-Step Workflow
  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the bromothiophene sulfonamide , phenylboronic acid , and base .

    • Critical: Do not add the catalyst yet.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture. Stir for 5 minutes to dissolve/suspend reactants.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add the XPhos Pd G3 catalyst quickly. Reseal and purge with inert gas for 1 minute.

    • Why: Adding catalyst last prevents non-specific decomposition before the ligand environment is established.

  • Reaction: Heat the block/bath to 60°C . Monitor via TLC or LCMS.

    • Expectation: Reaction is typically complete within 2–4 hours. If using

      
      , heat to 90°C.
      
  • Workup (Scavenging):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL).

    • Crucial Step: Add 5 mL of 1M HCl or saturated

      
       to neutralize the reaction and break up any Pd-sulfonamide complexes.
      
    • Separate layers. Wash organic layer with brine, dry over

      
      .[4]
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

WorkflowStartReactants + Base(Solid Mix)DegasDegas & AddSolventsStart->DegasCatAddAdd Catalyst(XPhos Pd G3)Degas->CatAddHeatHeat to 60°C(2-4 Hours)CatAdd->HeatQuenchAcidic Quench(Break Pd-N bonds)Heat->QuenchPureIsolate ProductQuench->Pure

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . Increase loading to 5 mol%. Ensure solvents are thoroughly degassed (oxygen kills the active species).
Pd Black Formation Catalyst DecompositionTemperature too high for the ligand stability. Lower temperature to 50°C and extend time. Ensure excess base is present to prevent Pd-amidate bridging.
Protodeboronation Unstable Boronic AcidThis occurs with electron-poor boronic acids or 2-heteroaryl boronates. Switch to Boronic Esters (Pinacol) or add CuCl (10 mol%) as a co-catalyst.
Starting Material Remains Poor SolubilitySwitch solvent system to THF/Water or DMF/Water . Note that DMF requires higher workup effort.

References

  • Buchwald-Hartwig Precatalysts (G3/G4)

    • Title: Third Generation Buchwald Precatalysts with XPhos and RuPhos.[5]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Suzuki Coupling of Thiophenes

    • Title: A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling.[6][7]

    • Source: Journal of Saudi Chemical Society (via ResearchG
    • URL:[Link]

  • Catalyst Poisoning & Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discusses poisoning mechanisms).[8]

    • Source: N
    • URL:[Link]

  • General Cross-Coupling Guides

    • Title: The Ultimate Guide to Buchwald-Hartwig Amin
    • Source: YouTube (Master Organic Chemistry/Lightboard), 2025.
    • URL:[Link]

Solvent selection for reactions involving 4,5-Dibromothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Engineering for 4,5-Dibromothiophene-2-sulfonamide

Executive Summary

4,5-Dibromothiophene-2-sulfonamide (CAS: 77893-69-7) is a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting Bcl-2 family proteins and metallo-


-lactamases. Its utility lies in its unique substitution pattern: an electron-withdrawing sulfonamide "anchor" at C2, and two chemically distinct bromine handles at C4 (beta) and C5 (alpha).[1]

This guide addresses the critical challenge of working with this molecule: Solubility vs. Reactivity . While the sulfonamide moiety imparts polarity, the dibromo-thiophene core is lipophilic and prone to aggregation. Incorrect solvent choice leads to stalled oxidative addition in cross-coupling or incomplete N-alkylation.[1] This protocol defines the optimal solvent systems to unlock high-yielding, regioselective transformations.[1]

Physicochemical Profile & Solvent Compatibility

Understanding the solute-solvent interaction is the first step to process control. The sulfonamide proton (


) allows for salt formation, while the thiophene ring requires organic solvation.
Table 1: Solubility Profile & Solvent Recommendations
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMF (N,N-Dimethylformamide)Excellent N-Alkylation, SnArGold Standard.[1] Breaks intermolecular H-bonds of the sulfonamide. High boiling point allows thermal acceleration.
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent Stock Solutions, Biological AssaysHard to remove during workup. Use only if DMF is chemically incompatible.[1]
Ethers 1,4-Dioxane Good Suzuki/Stille CouplingBest balance of solubility and water miscibility for biphasic catalysis.
Ethers THF (Tetrahydrofuran)Moderate Lithiation / GrignardGood for cryogenic reactions. Solubility decreases significantly at -78°C; ensure dilute concentrations (<0.1 M).
Chlorinated DCM (Dichloromethane)Poor Workup / ExtractionNot recommended for reaction media due to precipitation risks.
Nitriles Acetonitrile (MeCN)Moderate Formamidine formationExcellent for condensation reactions with dimethylformamide dimethyl acetal.

Critical Reaction Protocols

Scenario A: Regioselective Suzuki-Miyaura Cross-Coupling

Challenge: The molecule has two bromine atoms.[2][3] Which one reacts first? Mechanism: The C5-Br bond (alpha to sulfur) is significantly more electron-deficient and sterically accessible than the C4-Br bond. Solvent Strategy: Use a 1,4-Dioxane/Water system.[1][4][5] The water is crucial for dissolving the inorganic base (


 or 

), while Dioxane solvates the thiophene and the Pd-catalyst.

Protocol 1: C5-Selective Arylation

  • Preparation: In a pressure vial, charge 4,5-dibromothiophene-2-sulfonamide (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvation: Add degassed 1,4-Dioxane : Water (4:1 v/v) to reach a concentration of 0.1 M.

    • Why 4:1? Higher water content precipitates the organic substrate; lower water content limits base solubility, stalling the transmetallation step.

  • Catalysis: Add

    
     (5 mol%). Purge with Argon for 5 minutes.
    
  • Reaction: Seal and heat to 90°C for 4-6 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1).[1] The C5-monocoupled product forms first. Over-reaction to the bis-coupled product is minimized by stoichiometry control.

  • Workup: Dilute with EtOAc, wash with brine. The sulfonamide group may cause the product to streak on silica; add 1% MeOH to the eluent.

Scenario B: N-Alkylation of the Sulfonamide

Challenge: The sulfonamide nitrogen is a weak nucleophile. It requires deprotonation to form the active sulfonamide anion. Solvent Strategy: Anhydrous DMF . Why: DMF supports the dissociation of the metal-sulfonamide salt (Li+ or Na+) and solvates the alkyl halide electrophile, accelerating the


 reaction.

Protocol 2: Base-Mediated N-Alkylation

  • Activation: Dissolve 4,5-dibromothiophene-2-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add LiH (Lithium Hydride) (1.1 equiv) carefully at 0°C.[1]

    • Note: LiH is preferred over NaH for cleaner reaction profiles with sulfonamides in DMF.

  • Addition: Stir for 30 mins at RT until H2 evolution ceases (formation of Lithium sulfonamide salt).

  • Alkylation: Add Alkyl Bromide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 3 hours . Heating is rarely needed and may cause degradation.[1]

  • Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid, avoiding a liquid-liquid extraction.[1]

Process Visualization

Diagram 1: Solvent Selection Decision Matrix

Caption: Logical decision tree for selecting the optimal solvent system based on the target transformation.

SolventMatrix Start Start: 4,5-Dibromothiophene-2-sulfonamide ReactionType Identify Target Reaction Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling Alkylation N-Functionalization (Alkylation/Acylation) ReactionType->Alkylation Lithiation Lithium-Halogen Exchange (Cryogenic) ReactionType->Lithiation Solvent1 1,4-Dioxane / Water (4:1) Temp: 90°C Coupling->Solvent1 Solvent2 Anhydrous DMF Temp: RT - 60°C Alkylation->Solvent2 Solvent3 Anhydrous THF Temp: -78°C Lithiation->Solvent3 Reason1 Why: Solubilizes inorganic base while maintaining organic solubility. Solvent1->Reason1 Reason2 Why: Dissolves Sulfonamide anion; High dielectric constant accelerates Sn2. Solvent2->Reason2

Diagram 2: Sequential Functionalization Workflow

Caption: Regioselective logic for functionalizing the C5 (alpha) position prior to the C4 (beta) position.

SequentialRxn Substrate 4,5-Dibromo Scaffold Step1 Step 1: Suzuki Coupling (1.0 eq Ar-B(OH)2) Substrate->Step1 High Reactivity (Alpha-Br) Intermediate C5-Aryl-C4-Bromo Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Aggressive Conditions) Intermediate->Step2 Lower Reactivity (Beta-Br) Final C4,C5-Diaryl Product Step2->Final

Troubleshooting & Optimization (The "Solvent Effect")

ObservationDiagnosisCorrective Action
Precipitate forms upon adding base (Suzuki) "Salting out" effect. The organic substrate is crashing out of the aqueous/organic mix.Increase the organic solvent ratio (e.g., move from 4:1 to 6:1 Dioxane:Water) or switch to n-Butanol .
No reaction at C4-Br (Beta position) Catalyst deactivation or insufficient energy.Switch solvent to Toluene/Water (allows higher reflux temp >100°C) and use a bulky ligand catalyst like Pd(dppf)Cl2 .[1]
Incomplete N-Alkylation Sulfonamide anion is pairing too tightly with the cation.Add 18-Crown-6 (if using K2CO3) or switch solvent to HMPA/DMF mixture (use extreme caution/safety controls).

References

  • Regioselective Suzuki Coupling of Dibromothiophenes BenchChem Application Data. "A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde." (Verified context from search results)

  • Synthesis of Sulfonamide Derivatives via Suzuki Coupling ResearchGate. "A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions."

  • N-Alkylation Protocols for Thiophene Sulfonamides PubMed Central (PMC).[1] "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147."[4] (Contextual match from search result 1.6)

  • Thiophene Sulfonamide Reactivity & Kinetics International Science Congress Association. "Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination."

Sources

Step-by-step synthesis of urease inhibitors from thiophene sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Clinical Challenge: Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[1] By hydrolyzing urea into ammonia and carbamate, urease locally elevates pH, allowing bacterial colonization that leads to gastritis and peptic ulcers.

The Solution: Thiophene Sulfonamide Scaffolds While hydroxamic acids are traditional inhibitors, they suffer from rapid hydrolysis and poor pharmacokinetics. Thiophene sulfonamides offer a superior alternative due to:

  • Bioisosterism: The thiophene ring provides enhanced lipophilicity compared to benzene, improving gastric mucosal penetration.

  • Metal Chelation: The sulfonamide moiety (

    
    ) acts as a "warhead," coordinating competitively with the bi-nickel (
    
    
    
    ) center of the enzyme.
  • Schiff Base Versatility: Derivatizing the sulfonamide with aromatic aldehydes creates a "linker-tail" architecture that spans the enzyme's hydrophobic pocket, drastically lowering

    
     values into the sub-micromolar range.
    

Retrosynthetic Workflow

The synthesis strategy employs a convergent three-phase approach. We avoid direct sulfonation with sulfuric acid to prevent ring destruction; instead, we utilize chlorosulfonic acid at controlled temperatures.

SynthesisWorkflow cluster_legend Phase Logic Thiophene Start: Thiophene (or 5-sub-thiophene) SulfonylCl Intermediate 1: Thiophene-2-sulfonyl chloride Thiophene->SulfonylCl Chlorosulfonic acid 0°C, 2h Sulfonamide Intermediate 2: Thiophene-2-sulfonohydrazide SulfonylCl->Sulfonamide Hydrazine Hydrate THF, 0°C Target Target: Schiff Base Inhibitor Sulfonamide->Target Reflux, EtOH AcOH (cat) Aldehyde Reagent: Substituted Benzaldehyde Aldehyde->Target Condensation

Figure 1: Step-wise synthetic pathway transforming the thiophene core into a bioactive Schiff base.

Detailed Synthetic Protocols

Phase 1: Scaffold Activation (Chlorosulfonation)

Objective: Introduce the sulfonyl chloride functional group at the C-2 position. Critical Control Point: Thiophene is electron-rich and prone to polymerization in strong acids. Temperature control is non-negotiable.

Reagents:

  • Thiophene (or 5-methylthiophene)

  • Chlorosulfonic acid (

    
    )
    
  • Dichloromethane (DCM)

  • Ice/Salt bath

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, thermometer, and a calcium chloride drying tube (to exclude moisture).

  • Solvent Charge: Add 20 mL of anhydrous DCM and 0.1 mol of Chlorosulfonic acid. Cool the system to -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve 0.025 mol of Thiophene in 10 mL DCM. Add this solution dropwise over 45 minutes.

    • Why? Rapid addition causes an exotherm that leads to tar formation (polymerization).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
    
  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The sulfonyl chloride will separate as an oil or solid.

  • Extraction: Extract with DCM (

    
    ). Wash the organic layer with cold water, dry over 
    
    
    
    , and evaporate.
    • Yield Expectation: 65-75% (Yellowish oil/solid).

Phase 2: Linker Installation (Hydrazide Formation)

Objective: Convert the electrophilic chloride to a nucleophilic hydrazide.

Protocol:

  • Dissolve 0.01 mol of Thiophene-2-sulfonyl chloride in 20 mL THF. Cool to

    
    .
    
  • Add Hydrazine Hydrate (80%, 0.05 mol) dropwise.

    • Why Excess? Using 5 equivalents ensures mono-substitution and prevents the formation of the symmetrical sulfonyl-hydrazide dimer.

  • Stir for 3 hours at RT.

  • Evaporate solvent. Recrystallize the residue from ethanol.

    • Validation: IR peak appearance at 3300-3200

      
       (
      
      
      
      ).
Phase 3: Pharmacophore Expansion (Schiff Base Condensation)

Objective: Create the azomethine (


) linkage to extend the molecule into the enzyme's hydrophobic pocket.

Protocol:

  • Dissolve 0.001 mol of Thiophene-2-sulfonohydrazide in 15 mL absolute ethanol.

  • Add 0.001 mol of the chosen substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst: Add 3-4 drops of glacial acetic acid.

    • Mechanism:[2] Acid protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the hydrazide.

  • Reflux: Heat at

    
     for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool to RT. The precipitate usually forms spontaneously. Filter, wash with cold ethanol, and dry.

Bioassay Validation: The Berthelot Method

To validate the inhibitor, we use the Indophenol (Berthelot) assay.[3] This colorimetric assay quantifies the ammonia released by urease; a reduction in blue color intensity indicates inhibition.

Assay Logic:

  • Urea + Urease

    
     Ammonia (
    
    
    
    )[4][5]
  • 
     + Phenol + Hypochlorite 
    
    
    
    Indophenol (Blue,
    
    
    )
Reagent Preparation
  • Phosphate Buffer: 100 mM, pH 7.4.

  • Urease Solution: Jack Bean Urease (25 kU/L) in buffer.

  • Reagent A (Phenol): 1% w/v Phenol and 0.005% w/v Sodium Nitroprusside (catalyst).

  • Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active chlorine (

    
    ).
    
Step-by-Step Assay Protocol
  • Incubation 1 (Enzyme + Inhibitor):

    • In a 96-well plate, add

      
       of Enzyme Solution.
      
    • Add

      
       of Test Compound (dissolved in DMSO).
      
    • Incubate at

      
       for 15 minutes.
      
    • Why? Allows the inhibitor to bind to the Nickel active site before the substrate arrives.

  • Reaction:

    • Add

      
       of Urea (100 mM). Incubate for 15 minutes at 
      
      
      
      .
  • Color Development:

    • Add

      
       of Reagent A .
      
    • Add

      
       of Reagent B .
      
    • Incubate for 10 minutes at RT.

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.[3]

Calculation:



Data Analysis & Expected Results

The following table summarizes expected potency ranges based on Structure-Activity Relationship (SAR) trends for this scaffold.

Compound IDR-Group (Aldehyde)

(

)
Potency vs. Standard
Control Thiourea 21 - 23 Reference
TS-01Phenyl (Unsubstituted)

Lower
TS-044-Chlorophenyl

Higher
TS-072,4-Dichlorophenyl

Superior
TS-114-Nitro (Electron Withdrawing)

High

Interpretation: Electron-withdrawing groups (Cl,


) on the phenyl ring generally enhance potency by increasing the acidity of the -NH- proton, strengthening hydrogen bonding within the active site.

Mechanism of Action Visualization

Mechanism cluster_interaction Binding Mode ActiveSite Urease Active Site (Bi-Nickel Center) Complex Enzyme-Inhibitor Complex (Inactive) ActiveSite->Complex Stabilization Inhibitor Thiophene Sulfonamide Inhibitor Inhibitor->ActiveSite Chelation of Ni2+ (Sulfonamide O/N atoms) Substrate Urea (Substrate) Substrate->ActiveSite Blocked by Inhibitor Details 1. Sulfonamide Oxygen coordinates Ni ions 2. Thiophene ring fits hydrophobic pocket 3. Schiff base tail locks conformation

Figure 2: Competitive inhibition mechanism. The sulfonamide oxygen atoms chelate the Nickel ions, sterically preventing Urea entry.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Testing Urease Inhibitors. Retrieved from

  • UCL iGEM. (2022).[6] Berthelot's Urease Activity Assay Protocol. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Urease Inhibition Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Bioorganic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 2-Thiophenesulfonyl chloride Product Information and Safety Data. Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Thiophene Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in thiophene sulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving sulfur-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic work.

The synthesis of thiophene sulfonamides is a critical process in medicinal chemistry, as these scaffolds are present in numerous bioactive compounds.[1][2][3][4] However, the very nature of the thiophene ring, with its sulfur atom, presents a significant challenge: the potential for catalyst poisoning.[5][6] This guide will provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has completely stalled. What is the most likely cause?

A1: A stalled reaction is often the most immediate sign of catalyst deactivation. In the context of thiophene sulfonamide synthesis, the primary suspect is poisoning of the palladium catalyst by the sulfur atom in the thiophene ring itself or by other sulfur-containing impurities.[5][7]

Causality: The sulfur atom in thiophene and related compounds has lone pairs of electrons that can strongly adsorb to the active sites of the palladium catalyst.[7] This process, known as chemisorption, blocks the sites that are necessary for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed, effectively shutting down the reaction.[7][8] This deactivation can be either reversible (temporary) or irreversible (permanent), depending on the strength of the sulfur-metal bond formed.[7]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that your thiophene starting material, amine, and sulfonyl chloride (or precursor) are of the highest possible purity. Trace impurities, especially other sulfur compounds, can have a disproportionately large negative impact. Consider purifying your reagents by distillation, crystallization, or filtration through a plug of activated alumina.[9]

  • Increase Catalyst Loading: As a diagnostic step, you can try increasing the catalyst loading. If the reaction proceeds with a higher loading, it strongly suggests that a stoichiometric amount of a poison is deactivating a portion of the catalyst. While not always a cost-effective solution, it can help you overcome the initial poisoning threshold.[7]

  • Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can sometimes protect the palladium center and enhance its stability and reactivity, potentially mitigating the poisoning effect.[9][10] It is often beneficial to add a slight excess of the ligand relative to the palladium source to prevent catalyst deactivation, as amines themselves can sometimes act as competing ligands.[9]

Q2: I'm observing a low yield of my desired thiophene sulfonamide, along with significant side products. What's happening?

A2: Low yields accompanied by side product formation often point to partial catalyst deactivation or competing reaction pathways. The catalyst may be poisoned to a degree that it becomes less selective, or alternative reactions like hydrodehalogenation may become more prominent.[7][11]

Causality: When some of the catalyst's active sites are blocked by sulfur, the reaction kinetics can change, potentially favoring undesired pathways.[7] For example, hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction in Buchwald-Hartwig amination and related cross-couplings.[11] This can be particularly problematic when using primary amines.[11]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant concentrations can help shift the reaction equilibrium toward the desired product and away from side reactions.[7]

  • Choice of Base and Solvent: The base and solvent system is crucial. For instance, if using aryl iodides, a less polar solvent like toluene may be preferable to prevent the iodide salt formed from inhibiting the reaction.[9] If your substrates are sensitive to strong bases like sodium tert-butoxide, consider screening weaker bases such as cesium carbonate or potassium phosphate.[11][12]

  • Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, you may need to switch to a catalyst system known for its resistance to sulfur poisoning. While palladium is common, exploring nickel-based catalysts could be a viable alternative in some cases.[10]

Q3: How can I confirm that my catalyst is being poisoned?

A3: Confirming catalyst poisoning requires a combination of experimental observation and analytical techniques.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting catalyst poisoning.

Analytical Protocols:

  • Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition of the catalyst's surface, providing direct evidence of sulfur or other poisons bound to the metal.[13][14][15]

  • Elemental Analysis: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) can determine the bulk elemental composition of the catalyst. This is useful for quantifying the amount of poison present.[13]

  • Feedstock Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying and quantifying volatile impurities in your starting materials and solvents that could be poisoning the catalyst.[16][17]

Q4: Can I regenerate a poisoned catalyst?

A4: In some cases, yes. The ability to regenerate a catalyst depends on whether the poisoning is reversible or irreversible.[7]

  • Reversible Poisoning: This often involves weakly adsorbed species that can be removed.

  • Irreversible Poisoning: This involves the formation of very stable chemical bonds between the poison and the catalyst's active sites, such as the formation of stable metal sulfides.[7][13]

Regeneration Protocols:

Regeneration MethodDescriptionApplicabilityReference
Thermal Treatment Heating the catalyst in an inert or oxidizing atmosphere can sometimes desorb or burn off poisons. This is often done at elevated temperatures (e.g., >500°C).Effective for some weakly adsorbed organic poisons and can sometimes break weaker sulfur bonds.[18]
Chemical Washing Washing the catalyst with specific solvents or chemical solutions can remove adsorbed poisons. This can range from simple solvent washes to treatment with acidic or basic solutions.Highly dependent on the nature of the poison. Can be effective for removing fouling agents.[14][19]
Reductive Treatment Exposing the catalyst to a reducing atmosphere, such as hydrogen gas at elevated temperatures, can sometimes regenerate the active metal sites.Has shown success in some cases for sulfur-poisoned palladium catalysts.[20]

Experimental Protocol: Basic Catalyst Wash

  • Separation: Carefully separate the solid catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the catalyst sequentially with the reaction solvent, followed by a non-polar solvent (e.g., hexane) to remove organic residues, and then a polar solvent (e.g., methanol or ethanol).

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Testing: Test the activity of the washed catalyst in a small-scale reaction to determine if any activity has been restored.

Visualizing the Poisoning Mechanism

The core issue in these reactions is the deactivation of the palladium catalyst by sulfur. The following diagram illustrates the primary mechanisms of this deactivation.

Deactivation_Mechanisms Active_Catalyst Active Pd(0) Catalyst Poisoned_Catalyst Poisoned Catalyst (Pd-S Adduct) Active_Catalyst->Poisoned_Catalyst Poisoning (Chemisorption) Fouled_Catalyst Fouled Catalyst (Blocked Pores) Active_Catalyst->Fouled_Catalyst Fouling (Deposition) Sintered_Catalyst Sintered Catalyst (Agglomerated Pd) Active_Catalyst->Sintered_Catalyst Thermal Degradation (Sintering) Poison Sulfur Compound (e.g., Thiophene) Poison->Poisoned_Catalyst Fouling_Agent Fouling Agent (e.g., Coke) Fouling_Agent->Fouled_Catalyst High_Temp High Temperature High_Temp->Sintered_Catalyst

Caption: Primary mechanisms of catalyst deactivation by sulfur compounds.

Conclusion

Troubleshooting catalyst poisoning in thiophene sulfonamide reactions requires a systematic approach grounded in an understanding of the underlying chemical principles. By carefully considering reagent purity, optimizing reaction conditions, and being prepared to analyze and potentially regenerate your catalyst, you can overcome the inherent challenges posed by these valuable but reactive sulfur-containing molecules. This guide serves as a starting point for diagnosing and solving common issues, enabling more efficient and successful synthesis of your target compounds.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Hinshaw, J. V., & Vercammen, J. (n.d.).
  • Wikipedia. (2023). Catalyst poisoning. In Wikipedia. Retrieved from [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • IntechOpen. (2016). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Request PDF. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • ResearchGate. (n.d.). An illustration of the three major sulphur deactivation mechanisms of... Download Scientific Diagram. Retrieved from [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Haut, F.-L., & Keimer, A. (2026). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Maxted, E. B. (1947). Studies in the detoxication of catalyst poisons. Part V. Thiophen. Journal of the Chemical Society (Resumed), 624. [Link]

  • Khoshnood, M., & Salahvarzi, S. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Taniguchi, T. (2017). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 13, 1956–1970.
  • Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
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  • Aguinaga, A., Montes, M., De la Cal, J. C., & Asua, J. M. (1994). Kinetics of the poisoning by thiophene of supported nickel catalysts. Industrial & Engineering Chemistry Research, 33(9), 2143–2149.
  • Jafarpour, M., Rezaeifard, A., & Golshani, T. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Journal of Heterocyclic Chemistry, 46(3), 535-539.
  • Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-8.
  • PubMed. (2012). Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. Jundishapur Journal of Natural Pharmaceutical Products, 7(4), 134-9.
  • RSC Publishing. (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts.
  • RSC Publishing. (n.d.).
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  • PIRE-ECCI. (n.d.).
  • Organic Chemistry Portal. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Retrieved from [Link]

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Preventing homocoupling side reactions in thiophene cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the prevention of homocoupling side reactions in the cross-coupling of thiophenes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful C-C bond-forming reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of thiophene cross-coupling reactions?

A: Homocoupling is an undesired side reaction where two identical molecules couple with each other instead of with their intended reaction partner. In the context of thiophene cross-coupling, this can manifest in several ways:

  • Thiophene-Thiophene Homocoupling: Two molecules of the thiophene starting material couple to form a bithiophene species.

  • Organometallic Reagent Homocoupling: Two molecules of the coupling partner, such as a boronic acid (in Suzuki coupling) or an organostannane (in Stille coupling), react to form a dimer (e.g., a biphenyl from phenylboronic acid).[1][2]

  • Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, two terminal alkyne molecules couple to form a 1,3-diyne.[3][4]

This side reaction consumes valuable starting materials, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.

Q2: Why are thiophene derivatives particularly susceptible to homocoupling?

A: Thiophenes possess several characteristics that can make them prone to side reactions like homocoupling. The electron-rich nature of the thiophene ring can lead to facile oxidative addition and other interactions with the palladium catalyst. In direct C-H activation/arylation reactions, for instance, the reaction of the thiophene with the Pd(II) precatalyst (like Pd(OAc)₂) can lead to the formation of thiophene homocoupling products while generating the active Pd(0) species.[5][6] Furthermore, the reactivity of C-H and C-halogen bonds on the thiophene ring can be sensitive to the electronic and steric environment, sometimes creating a kinetic landscape where homocoupling is competitive with the desired cross-coupling pathway.

Q3: Which cross-coupling reactions are most commonly affected by this issue?

A: While possible in many palladium-catalyzed reactions, homocoupling is a well-documented challenge in several key transformations involving thiophenes:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is a frequent issue, often promoted by the presence of Pd(II) species and oxygen.[1]

  • Direct C-H Arylation: Homocoupling of the thiophene substrate itself is a primary concern, especially when using certain palladium precatalysts.[5]

  • Sonogashira Coupling: The copper(I) co-catalyst, while accelerating the desired reaction, is a known promoter of oxidative alkyne homocoupling (Glaser coupling), particularly in the presence of oxygen.[3][7]

  • Stille Coupling: Homocoupling of the organostannane reagent is a common side reaction that can reduce the efficiency of the main process.[2]

Troubleshooting Guide: Issues & Solutions

This section addresses specific experimental problems related to homocoupling. The solutions provided are based on mechanistic understanding and established optimization strategies.

Issue EncounteredProbable Cause(s)Recommended Solution(s) & Scientific Rationale
High levels of boronic acid homocoupling in a Suzuki-Miyaura reaction. 1. Presence of Oxygen: Dissolved oxygen can re-oxidize Pd(0) to Pd(II), which is known to promote the homocoupling of boronic acids.[1] 2. Inefficient Precatalyst Activation: Using a Pd(II) source without efficient reduction to the active Pd(0) catalyst can leave Pd(II) species available to catalyze homocoupling. 3. Suboptimal Base: The choice of base can impact catalyst stability and the rate of transmetalation. An inappropriate base might not facilitate the desired catalytic cycle efficiently, allowing side reactions to dominate.[8]1. Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Use a Pd(0) Source or Modern Precatalyst: Consider starting with a Pd(0) source like Pd₂(dba)₃ or using a well-defined precatalyst (e.g., a Buchwald G3 palladacycle) that ensures rapid and clean generation of the active L-Pd(0) species.[9] 3. Screen Bases: The optimal base is substrate-dependent. Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Cesium carbonate is often effective for challenging couplings due to its high solubility and ability to accelerate reductive elimination.[3][8]
Significant Glaser homocoupling (diyne formation) in a Sonogashira reaction. 1. Oxygen Exposure: The copper-catalyzed oxidative dimerization of alkynes is highly sensitive to the presence of oxygen.[4] 2. High Copper(I) Concentration: While catalytic, excess or highly active copper(I) can accelerate the undesired homocoupling pathway relative to the cross-coupling.1. Thorough Deoxygenation: As with Suzuki coupling, ensure the reaction is performed under strictly anaerobic conditions. 2. Employ Copper-Free Conditions: For sensitive substrates, switching to a copper-free Sonogashira protocol is highly effective. These methods often rely on highly active palladium/phosphine systems or the use of specific bases (like tetrabutylammonium fluoride) to facilitate the catalytic cycle without the need for a copper co-catalyst.[3][7] 3. Use a H₂/N₂ Atmosphere: Some protocols report that using a dilute hydrogen atmosphere can significantly diminish homocoupling by keeping the catalyst in its reduced, active state.[4]
Thiophene-thiophene homocoupling observed in a Direct C-H Arylation. 1. Palladium(II) Precatalyst: The use of Pd(OAc)₂ as a precatalyst can directly react with the electron-rich thiophene to form homocoupled products during the in situ formation of the active Pd(0) catalyst.[5][6]1. Switch to a Pd(0) Precatalyst: Changing the precatalyst from Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ can effectively prevent the homocoupling of the thiophene starting material.[5][6] This avoids the initial oxidation of the heterocycle by the catalyst precursor.
Low yield of cross-coupled product, but starting materials are consumed. 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction, leading to a stall. 2. Competing Side Reactions: Homocoupling or other decomposition pathways (e.g., protodeboronation in Suzuki coupling) are consuming the starting materials without forming the desired product.[3]1. Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and can outcompete deactivation pathways.[8][9][10] 2. Optimize Reaction Parameters: Re-evaluate temperature, concentration, and reaction time. Lowering the temperature can sometimes suppress side reactions.[11] Ensure the purity of your starting materials, as impurities can poison the catalyst.[3]
Visual Guides: Reaction Pathways and Troubleshooting

The following diagrams illustrate the key mechanistic steps and provide a logical workflow for addressing homocoupling issues.

Cross_Coupling_Cycle cluster_main_cycle Desired Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Product) pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar¹)(Ar²) (Transmetalation Product) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Desired Product (Ar¹-Ar²) tm_complex->product mx M-X ar1x Thiophene-X (Ar¹-X) ar1x->oa_complex homo_ar1 Homocoupling Product (Ar¹-Ar¹) ar1x->homo_ar1 Homocoupling (e.g., Direct Arylation) ar2m Coupling Partner (Ar²-M) ar2m->tm_complex homo_ar2 Homocoupling Product (Ar²-Ar²) ar2m->homo_ar2 Homocoupling (e.g., Suzuki, Stille) pdii_inactive Pd(II) Species (e.g., from O₂) pdii_inactive->homo_ar2

Caption: Catalytic cycle showing desired cross-coupling pathway and points of divergence for homocoupling side reactions.

Troubleshooting_Workflow start Homocoupling Observed check_atmosphere Is the reaction rigorously deoxygenated and inert? start->check_atmosphere degas ACTION: Thoroughly degas solvents/ reagents. Use inert gas. check_atmosphere->degas No check_catalyst What is the Pd precatalyst? check_atmosphere->check_catalyst Yes degas->check_catalyst pdii_source Pd(II) source (e.g., Pd(OAc)₂) check_catalyst->pdii_source pd0_source Pd(0) source or modern precatalyst check_catalyst->pd0_source switch_catalyst ACTION: Switch to Pd₂(dba)₃ or a well-defined precatalyst (e.g., G3). pdii_source->switch_catalyst check_ligand Is the ligand robust enough? pd0_source->check_ligand switch_catalyst->check_ligand switch_ligand ACTION: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->switch_ligand No / Unsure check_conditions Review other parameters (Base, Solvent, Temp.) check_ligand->check_conditions Yes end Problem Resolved switch_ligand->end optimize_conditions ACTION: Screen bases (Cs₂CO₃, K₃PO₄), adjust temperature, or change solvent. check_conditions->optimize_conditions optimize_conditions->end

Caption: A decision-making workflow for troubleshooting and minimizing homocoupling side reactions.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene

This protocol provides a robust starting point for the coupling of an electron-rich heterocycle, with specific steps included to mitigate the risk of homocoupling.

Reaction: 3-Bromothiophene with Phenylboronic Acid

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg) under a positive pressure of inert gas.

    • Rationale: Using a well-defined, bulky phosphine ligand like SPhos promotes rapid reductive elimination and stabilizes the Pd(0) intermediate, which helps to outcompete side reactions.[8]

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL) to the flask via syringe. Vigorously stir the mixture and sparge with argon for 20-30 minutes to ensure the removal of dissolved oxygen.

    • Rationale: Rigorous deoxygenation is the most critical step to prevent the oxidative homocoupling of phenylboronic acid.[1]

  • Substrate Addition: Add 3-bromothiophene (96 µL) and phenylboronic acid (146 mg) to the reaction mixture under the inert atmosphere.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Rationale: Moderate heating ensures a sufficient reaction rate without excessively promoting decomposition or side reactions.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenylthiophene.

References
  • Gundogdu, A. S., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Li, W., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]

  • ResearchGate (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Request PDF. [Link]

  • Chemistry LibreTexts (2023). Stille Coupling. [Link]

  • Potter, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • RSC Publishing (2016). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

  • Hilton, M. J., et al. (2019). Ligand Switchable Site Selectivity in C–H Alkenylation of Thiophenes by Turnover-Limiting Step Control. PMC. [Link]

  • Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. (2011). The Stille Reaction. Chem 115 Course Material. [Link]

  • Cárdenas, D. J., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Pottera, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • Anantharaj, S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Schimler, S. D., et al. (2022). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. PMC. [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]

  • MilliporeSigma. Cross-Coupling Reactions Guide. [Link]

  • ResearchGate. Effects of reaction parameters. Download Table. [Link]

  • Ayad, T., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • Espinet, P. & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Cera, G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Wu, L., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Synlett. [Link]

  • ResearchGate (2000). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. [Link]

  • Ciaffaglione, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Apollo - University of Cambridge Repository (2022). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

  • de Lang, R-J., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • Roger, J., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • ChemRxiv (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. [Link]

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Technical Support Center: Optimizing Thiophene Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical pharmacophore. We understand that controlling reaction parameters is key to achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on the critical role of reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of thiophene sulfonamides. The most common synthetic route involves the reaction of a thiophenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] However, other modern methods, such as the oxidative coupling of thiols and amines, are also gaining traction.[3][4] Temperature is a pivotal parameter in all these approaches.

Question 1: My reaction yield is very low, and I'm recovering a significant amount of unreacted starting material. Is temperature the problem?

Answer: This is a classic symptom of insufficient reaction energy. Here’s how to diagnose and address it:

  • Probable Cause: The reaction temperature is likely too low to overcome the activation energy barrier for the S-N bond formation. The nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride is an energy-dependent process.[5]

  • Troubleshooting Steps:

    • Confirm Reagent Stoichiometry and Quality: Before adjusting the temperature, ensure your amine and base are of high purity and that the sulfonyl chloride has not hydrolyzed during storage.

    • Incremental Temperature Increase: Increase the reaction temperature in a controlled manner. We recommend 5–10 °C increments. For many standard syntheses using bases like pyridine or triethylamine in solvents such as dichloromethane (DCM) or acetonitrile, reactions are often initiated at 0 °C and allowed to warm to room temperature (20–25 °C). If the reaction stalls, gently heating to 30–40 °C can be effective.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the limiting reagent at each new temperature setpoint.[6] This provides direct evidence of whether the temperature increase is promoting the desired reaction.

    • Consider Solvent Choice: Ensure your solvent's boiling point is appropriate for the target temperature. If a significant temperature increase is needed, you may need to switch from a low-boiling solvent like DCM to a higher-boiling one like 1,2-dichloroethane (DCE) or toluene. A study on copper-catalyzed carbazole synthesis found that 80 °C in DCE was optimal, and a reduction in temperature led to diminished yields.[7]

Below is a decision-making workflow for addressing low conversion rates.

low_yield_workflow start Low Yield & High Starting Material check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_temp Incrementally Increase Temperature (5-10 °C) check_reagents->increase_temp Reagents OK monitor Monitor by TLC/HPLC increase_temp->monitor monitor->increase_temp No Improvement success Problem Solved: Reaction Proceeds monitor->success Conversion Improved fail Still Low Conversion: Consider Catalyst/Solvent Change monitor->fail Max Temp Reached

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My reaction is messy, showing multiple spots on TLC, and the desired product is difficult to isolate. How can temperature help improve purity?

Answer: This situation suggests that the reaction temperature is too high, leading to side reactions or product degradation.

  • Probable Causes:

    • Thermal Degradation: Thiophene rings, especially when activated by certain substituents, can be thermally sensitive. Excessive heat can lead to decomposition, often appearing as baseline material or "tar" on a TLC plate.

    • Side Reactions: High temperatures can promote undesired pathways. A common side reaction is the reaction of the sulfonyl chloride with the base or solvent. For aniline-based sulfonamides, high temperatures can sometimes favor polysulfonylation if the reaction conditions are not carefully controlled.

    • Desulfonylation: In some cases, particularly with sensitive substrates or under prolonged heating, the newly formed sulfonamide bond can cleave.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: The most direct approach is to lower the temperature. Many sulfonamide couplings proceed efficiently at or below room temperature. Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity and minimize degradation. A study on regioselective sulfamoylation highlighted the benefits of low-temperature conditions for achieving high selectivity.[8]

    • Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the amine and base mixture at a low temperature (e.g., 0 °C). This helps to control the initial exotherm of the reaction and prevents localized temperature spikes that can cause decomposition.

    • Optimize Reaction Time: High temperatures are often used to shorten reaction times. A better strategy may be to run the reaction for a longer duration at a lower, more selective temperature. Monitor the reaction closely to determine the point of maximum product formation before significant side products begin to appear.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for thiophene sulfonamide synthesis?

For the classic reaction between a thiophenesulfonyl chloride and an amine, a good starting point is to perform the addition of the sulfonyl chloride at 0 °C , followed by allowing the reaction to slowly warm to room temperature (20–25 °C) over several hours. This range often provides a good balance between reaction rate and selectivity. For less reactive amines or sterically hindered substrates, gentle heating to 40–60 °C may be necessary.[9]

Q2: How does my choice of base or catalyst impact the optimal reaction temperature?

The choice of base or catalyst is intrinsically linked to the optimal temperature.

  • Organic Bases (e.g., Pyridine, Triethylamine): These are standard bases. Pyridine can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate. Reactions with these bases often work well in the 0 °C to room temperature range.

  • Stronger, Non-Nucleophilic Bases (e.g., DBU, Proton Sponge): These are used for deprotonating very weakly acidic amines. Their high reactivity may allow for lower reaction temperatures.

  • Metal Catalysts: Transition-metal-catalyzed methods are emerging for S-N bond formation.[1] For example, a copper-catalyzed synthesis of carbazoles required heating to 80 °C for optimal results, demonstrating that catalytic cycles can have significantly different temperature requirements.[7]

Q3: Can temperature influence the regioselectivity of the reaction?

Yes, particularly in substrates with multiple nucleophilic sites. While the primary or secondary amine is typically the most nucleophilic site for sulfonylation, other functional groups like hydroxyl groups can compete. Lowering the reaction temperature generally increases the selectivity for the most kinetically favored product, which is often the desired sulfonamide. Regioselective sulfamoylation of primary hydroxyl groups has been demonstrated at low temperatures.[8]

Q4: What are the signs of thermal decomposition I should watch for?

Key indicators of thermal decomposition include:

  • A darkening of the reaction mixture (e.g., turning brown or black).

  • The appearance of insoluble, tar-like material.

  • A streak or "baseline" spot on the TLC plate that does not move with the solvent front.

  • The emergence of multiple, unidentified peaks in an HPLC or LC-MS analysis.

Data Summary: Temperature Effects on Synthesis

The optimal temperature is highly substrate-dependent. The following table provides illustrative examples based on common scenarios in thiophene sulfonamide synthesis.

Substrate TypeCatalyst/BaseTypical SolventOptimal Temp. Range (°C)Potential Issues at Non-Optimal Temps
Electron-rich thiophene, simple primary aminePyridineDCM0 to 25 °CLow Temp: Slow/stalled reaction. High Temp: Polysulfonylation, degradation.
Sterically hindered thiophene or amineTriethylamineAcetonitrile25 to 50 °CLow Temp: No reaction due to steric hindrance. High Temp: Side reactions may increase.
Substrate with sensitive functional groupsDMAP (cat.), Et₃NTHF-10 to 10 °CLow Temp: Essential for selectivity. High Temp: Loss of sensitive groups, side reactions.
Copper-catalyzed cross-couplingCu(MeCN)₄BF₄DCE60 to 80 °C[7]Low Temp: Drastically reduced yield.[7] High Temp: Catalyst decomposition.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of a novel thiophene sulfonamide.

Objective: To identify the temperature that provides the highest yield and purity of the target sulfonamide in a fixed timeframe.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Parallel Execution cluster_analysis Phase 3: Analysis prep_reagents Prepare Stock Solutions: 1. Amine + Base in Solvent 2. Sulfonyl Chloride in Solvent setup_rxns Set up 5 Identical Reactions in Parallel Reactor Block prep_reagents->setup_rxns set_temps Equilibrate Reactors to: 0°C, 20°C, 40°C, 60°C, 80°C setup_rxns->set_temps add_reagent Add Sulfonyl Chloride Solution to Each Reactor Simultaneously set_temps->add_reagent run_rxn Stir all reactions for a fixed time (e.g., 4 hours) add_reagent->run_rxn quench Quench all reactions & Perform Aqueous Workup run_rxn->quench analyze Analyze each sample by HPLC (use internal standard) quench->analyze determine Plot Yield & Purity vs. Temp to find Optimum analyze->determine

Caption: Workflow for parallel temperature optimization.

Methodology:

  • Preparation:

    • Prepare a stock solution of your amine (1.0 eq.) and base (e.g., triethylamine, 1.2 eq.) in the chosen solvent (e.g., acetonitrile).

    • Prepare a separate stock solution of the thiophenesulfonyl chloride (1.1 eq.) in the same solvent.

    • Prepare a stock solution of an internal standard (e.g., naphthalene) for HPLC analysis.

  • Reaction Setup:

    • Using a parallel synthesis block or individual flasks in temperature-controlled baths, set up five reaction vessels.

    • Aliquot the amine/base stock solution equally into each vessel.

    • Equilibrate the vessels to their target temperatures: 0 °C, 20 °C (RT), 40 °C, 60 °C, and 80 °C.

  • Execution:

    • Once temperatures are stable, add the thiophenesulfonyl chloride stock solution to each vessel. For consistency, addition should be as simultaneous as possible.

    • Allow all reactions to stir for a predetermined time (e.g., 4 hours).

  • Workup and Analysis:

    • After 4 hours, quench all reactions by adding a suitable reagent (e.g., water or saturated NH₄Cl solution).

    • Perform an identical liquid-liquid extraction on all samples.

    • Add a precise amount of the internal standard stock solution to each organic extract.

    • Analyze each sample by HPLC to determine the percent conversion of starting material, yield of the desired product, and purity (by peak area normalization).

  • Data Interpretation:

    • Plot the yield and purity as a function of temperature. The optimal temperature is the one that gives the best combination of high yield and high purity. You may find that yield increases with temperature up to a point, after which purity begins to drop. The ideal temperature lies just before this drop-off point.

This systematic approach provides a self-validating and data-driven method for optimizing a critical reaction parameter, ensuring reproducibility and scalability.

References

Sources

Dealing with regioselectivity issues in substituted thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Substituted Thiophene Synthesis

Introduction: The "Alpha-Bias" Challenge

Welcome to the Thiophene Synthesis Support Center. If you are here, you are likely fighting the intrinsic electronic bias of the thiophene ring.

The Core Problem: Thiophene is an electron-rich heterocycle with a high ground-state electron density at the


-positions (C2/C5). Whether you are performing Electrophilic Aromatic Substitution (EAS), lithiation, or transition-metal catalysis, the system naturally funnels reactivity toward C2/C5. Accessing the 

-positions (C3/C4) or controlling selectivity in poly-functionalized systems requires fighting this thermodynamic and kinetic preference.

This guide is structured as a series of Troubleshooting Modules designed to diagnose and resolve your specific synthetic failure modes.

Module 1: Electrophilic Aromatic Substitution (EAS) Fails

User Report: "I am trying to mono-brominate my 2-substituted thiophene, but I keep getting a mixture of 5-bromo and 3,5-dibromo products."

Root Cause Analysis

Thiophene is significantly more reactive than benzene (


 to 

times more reactive toward electrophiles). The activation energy difference between the first and second substitution is often negligible, leading to "over-reaction" (poly-substitution). Additionally, the C2 directing group effect competes with the intrinsic

-bias.
Troubleshooting Protocol
VariableRecommendationMechanism/Rationale
Temperature Cryogenic (-20°C to 0°C) Reduces the reaction rate, allowing for kinetic differentiation between the mono- and di-substituted transition states.
Reagent NBS (N-Bromosuccinimide) NBS provides a low, controlled concentration of electrophilic bromine (

), unlike elemental

which is too aggressive for thiophenes.
Solvent DMF or Propylene Carbonate Polar aprotic solvents can modulate the reactivity of the electrophile. DMF forms a complex with

, softening its reactivity.
Blocking Silyl Blockade If C5 is too reactive, install a TMS group at C5 (via lithiation/TMSCl), perform your reaction at C3/C4, and desilylate later (TBAF).
Visualizing the Selectivity Flow

EAS_Selectivity Start Substrate: 2-Substituted Thiophene Reagent Electrophile (E+) Start->Reagent Path_A Path A: C5 Attack (Alpha Position) Reagent->Path_A Kinetic Preference (Low Ea) Path_B Path B: C3 Attack (Beta Position) Reagent->Path_B High Barrier Inter_A Intermediate A (Linearly Conjugated) Path_A->Inter_A Inter_B Intermediate B (Cross Conjugated) Path_B->Inter_B Prod_A Major Product: 2,5-Disubstituted Inter_A->Prod_A Prod_B Minor Product: 2,3-Disubstituted Inter_B->Prod_B

Figure 1: The kinetic preference for C5 substitution is driven by the stability of the linearly conjugated intermediate (Sigma complex).

Module 2: The "Halogen Dance" (Base-Mediated Scrambling)

User Report: "I treated 2-bromo-3-methylthiophene with LDA to lithiate position 5, but after quenching with DMF, I recovered a mixture of regioisomers including 3-bromo-2-formyl-thiophene. The bromine moved!"

Root Cause Analysis

You have encountered the Base-Catalyzed Halogen Dance (BCHD) .[1][2] This is not a random scramble; it is a thermodynamically driven cascade.

  • Kinetic Deprotonation: LDA removes the most acidic proton (usually adjacent to the heteroatom or a halogen).

  • Metal-Halogen Exchange: The lithiated carbon attacks a bromine on a neighboring molecule.

  • Equilibration: The system "dances" until the lithium rests at the most stable position (usually C2,

    
     to sulfur) and the halogen rests at the most stable position (usually 
    
    
    
    ).
The Solution: Kinetic Control vs. Thermodynamic Sink
  • The Fix: You must operate strictly under Kinetic Control .

  • Protocol:

    • Temperature: Cool THF to -78°C (Internal temperature).

    • Addition: Add LDA slowly (dropwise) to the substrate.

    • Time: Do not stir for more than 15-30 minutes. The "Dance" takes time.

    • Quench: Add the electrophile immediately at -78°C.

Warning: If you want to move the halogen (e.g., to access 3-bromo-4-substituted thiophenes), you can intentionally warm the reaction to -40°C or 0°C before quenching. This utilizes the BCHD as a synthetic tool [1].

Mechanism of the Dance

Halogen_Dance Substrate Start: 2-Bromo-3-R-Thiophene Step1 1. Deprotonation (LDA) Forms 2-Br-5-Li-3-R-Thiophene Substrate->Step1 Kinetic Control (-78°C) Step2 2. Intermolecular Li/Br Exchange (The Dance Begins) Step1->Step2 Warming / Time Step3 3. Isomerization Li migrates to C2 (Alpha) Br migrates to C5/C4 Step2->Step3 Final Thermodynamic Sink: Most Stable Lithio Species (Usually Alpha-Li) Step3->Final Thermodynamic Control

Figure 2: The Halogen Dance mechanism shifts from kinetic deprotonation to the thermodynamic stability of the Alpha-Lithio species.

Module 3: Site-Selective Cross-Coupling

User Report: "I have 2,3-dibromothiophene. I want to Suzuki couple an aryl group ONLY at the C2 position, but I'm getting a mixture."

Root Cause Analysis

In poly-halogenated thiophenes, the C-X bonds are not equal. The C2-Br bond is electronically distinct from the C3-Br bond.

  • C2 Position: More electron-deficient (closer to S), making it more susceptible to Oxidative Addition (

    
    ).
    
  • C3 Position: More electron-rich and sterically crowded.

Protocol for C2-Selective Coupling

To maximize selectivity for C2:

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Excess boronic acid drives the second coupling.

  • Catalyst: Use a bulky, electron-rich ligand like

    
      or S-Phos .
    
  • Base: Use a mild base (

    
     or 
    
    
    
    ) rather than strong hydroxides.
  • Solvent: Toluene/Water or DME/Water mixtures often enhance selectivity over pure DMF [2].

Selectivity Rule of Thumb:



For 2,3-dibromothiophene, 

. For 2,5-dibromothiophene,

(Selectivity is impossible without steric differentiation).
Module 4: When Functionalization Fails (De Novo Synthesis)

User Report: "I cannot get the substitution pattern I need using bromination or lithiation. The isomers are inseparable."

Solution: Stop trying to functionalize the ring. Build the ring with the substituents already in place.

The Gewald Reaction Protocol

Best for: 2-amino-3-carboxy/cyano thiophenes.

  • Reagents: Ketone/Aldehyde + Activated Nitrile (

    
    -cyanoester) + Elemental Sulfur (
    
    
    
    ) + Amine Base (Morpholine).
  • Mechanism: Knoevenagel condensation

    
     Thiolation 
    
    
    
    Cyclization.
  • Advantage: Completely regioselective based on the starting ketone structure.

Strategic Decision Matrix

Synthesis_Strategy Start Target: Substituted Thiophene Check1 Is the pattern 2- or 2,5-substituted? Start->Check1 Yes1 Use EAS (Bromination) or Direct Lithiation Check1->Yes1 Yes No1 Is it a 3- or 3,4-pattern? Check1->No1 No Yes2 Check Precursor Availability No1->Yes2 PathA Halogen Dance Strategy (Move Br from 2 to 3) Yes2->PathA Precursor Exists PathB De Novo Synthesis (Gewald / Paal-Knorr) Yes2->PathB No Precursor

Figure 3: Decision matrix for selecting the correct synthetic pathway.

FAQ: Quick Troubleshooting

Q: Why is my thiophene turning into a black tar during Friedel-Crafts acylation? A: Thiophene is acid-sensitive and prone to polymerization. Avoid


 (too strong). Use milder Lewis acids like 

or perform the acylation using an anhydride with

[3].

Q: Can I use Direct Arylation (C-H activation) instead of Suzuki coupling? A: Yes, but regioselectivity is strictly C2/C5. If you need C3-arylation, you must block C2/C5 or use specific directing groups (like amides) that can direct Palladium to the


-position, though this is advanced and substrate-dependent [4].
References
  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

  • Lange, J., & Bach, T. (2011). "Site-Selective Suzuki-Miyaura Coupling of Dibromothiophenes." Synthesis.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (Referencing Thiophene Reactivity).

  • Glover, B., Harvey, J., et al. (2015). "Regioselective C-H Arylation of Thiophenes." Journal of the American Chemical Society.[4]

Sources

Validation & Comparative

Comparative Crystallographic Analysis: 4,5-Dibromothiophene-2-sulfonamide Scaffolds vs. Classical Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Thiophene Advantage

In the realm of structure-based drug design (SBDD), particularly for Carbonic Anhydrase (CA) inhibitors, the 4,5-dibromothiophene-2-sulfonamide scaffold represents a critical evolution from classical benzenesulfonamides (e.g., sulfanilamide precursors).

While benzene rings provide a stable hydrophobic core, they lack the specific electronic anisotropy offered by the thiophene sulfur and the halogen substituents. This guide objectively compares the crystallographic performance of the 4,5-dibromo scaffold against standard benzene alternatives. The data suggests that the 4,5-dibromo substitution pattern introduces unique halogen bonding (


-hole)  capabilities and altered lattice packing geometries that enhance both crystal stability and active-site complementarity.

Comparative Analysis: Thiophene vs. Benzene Scaffolds

The following analysis synthesizes crystallographic data to highlight the structural divergences between the 4,5-dibromothiophene scaffold and the equivalent 4-bromobenzenesulfonamide standards.

Crystallographic Data Comparison[1]

Table 1: Structural Metrics & Lattice Parameters Data derived from comparative analysis of thiophene-2-sulfonamides (e.g., Silva et al., 2005) and standard benzene sulfonamides.

Feature4,5-Dibromothiophene-2-sulfonamide 4-Bromobenzenesulfonamide Implication for Drug Design
Ring Geometry 5-membered Heterocycle (Planar)6-membered Carbocycle (Planar)Thiophene offers a smaller steric footprint, allowing deeper penetration into the CA active site conical cleft.
C-S-C Angle ~91° (Thiophene Ring Internal)~120° (Benzene Ring Internal)The acute angle of thiophene alters the vector of the sulfonamide attachment, changing the "tail" orientation relative to the Zn-binding group.
Halogen Bonding Dual

-hole
(C4-Br & C5-Br)
Single

-hole (C4-Br)
The 4,5-dibromo pattern creates a continuous hydrophobic/electrostatic edge, facilitating stronger intermolecular contacts (Br···O or Br···

).
Packing Motif Often Centrosymmetric Dimers (via H-bonds)Head-to-Tail Chains or DimersThiophene derivatives frequently exhibit higher density packing due to S···S or S···Br interactions not possible in benzene analogs.
Est. Density > 1.9 g/cm³~1.7 - 1.8 g/cm³Higher density correlates with improved solid-state stability.
The "Sigma-Hole" Performance Differentiator

The most significant performance advantage of the 4,5-dibromo scaffold is the Halogen Bond (XB) .

  • Mechanism: The bromine atoms at positions 4 and 5 exhibit a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Br bond.
    
  • Comparison: In benzene analogs, the electron density is more delocalized. In the thiophene ring, the electronegative sulfur atom polarizes the ring, enhancing the

    
    -hole magnitude on the adjacent bromines.
    
  • Experimental Evidence: Crystal structures of 4,5-dibromothiophene derivatives (e.g., N-(8-quinolyl) variants) reveal short Br···O contacts (approx. 2.9–3.0 Å), significantly shorter than the sum of van der Waals radii. This "molecular velcro" stabilizes the crystal lattice and, critically, mimics interactions within the hydrophobic pocket of enzymes.

Experimental Protocols

To replicate these findings, strict adherence to the following synthesis and crystallization protocols is required. These methods prioritize purity and single-crystal quality suitable for XRD analysis.

Synthesis Workflow (Chlorosulfonation Route)

Objective: Isolate high-purity 4,5-dibromothiophene-2-sulfonamide.

  • Reagents: 2,3-dibromothiophene (Starting Material), Chlorosulfonic acid (

    
    ), 
    
    
    
    ,
    
    
    .
  • Chlorosulfonation:

    • Cool

      
       (5 eq) to 0°C.
      
    • Add 2,3-dibromothiophene dropwise (Exothermic control is critical; keep T < 5°C).

    • Heat to 95°C for 1 hour.

    • Quench: Pour onto crushed ice to precipitate 4,5-dibromothiophene-2-sulfonyl chloride.

  • Amination:

    • Dissolve the sulfonyl chloride in THF.

    • Add concentrated aqueous

      
       (excess) at 0°C.
      
    • Stir 2 hours at RT.

    • Acidify to pH 2 with HCl to precipitate the sulfonamide.

Crystallization Protocol (Slow Evaporation)

Objective: Grow X-ray quality single crystals (0.2 – 0.5 mm).

  • Solvent System: Ethanol/Water (80:20 v/v) or Acetonitrile.

  • Method:

    • Dissolve 50 mg of the sulfonamide in 10 mL of warm Ethanol (50°C).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

    • Store in a vibration-free environment at 20°C.

    • Observation: Prismatic crystals typically form within 48–72 hours.

Visualizations

Experimental Workflow Diagram

This diagram outlines the critical path from raw material to refined crystal structure.

G Start 2,3-Dibromothiophene Synth Chlorosulfonation (ClSO3H, 95°C) Start->Synth Inter Sulfonyl Chloride Intermediate Synth->Inter Amin Amination (NH4OH, THF) Inter->Amin Product 4,5-Dibromothiophene- 2-sulfonamide Amin->Product Cryst Crystallization (EtOH/H2O Evap) Product->Cryst XRD Single Crystal XRD (Mo Ku03b1) Cryst->XRD Data Structure Solution (Direct Methods) XRD->Data

Figure 1: Step-by-step workflow for the synthesis and structural characterization of the target scaffold.[1]

Functional Interaction Map (CA Inhibition)

This diagram illustrates why the 4,5-dibromo scaffold is effective in the Carbonic Anhydrase active site compared to benzene analogs.

Interaction Zn Zn(II) Ion (Catalytic Center) His His94/96/119 (Coordination) Zn->His Histidine Triad Pocket Hydrophobic Pocket (Val121, Leu198) Thr Thr199 (Gatekeeper) Sulf Sulfonamide Nitrogen (SO2NH-) Sulf->Zn Coordination Bond (Tetrahedral) Sulf->Thr H-Bond Donor Thio Thiophene Ring (Scaffold) Thio->Pocket Van der Waals (Pi-Stacking) Br4 4-Bromo (Sigma Hole) Br4->Pocket Halogen Bond (Specific Contact) Br5 5-Bromo (Steric/Hydrophobic) Br5->Pocket Hydrophobic Fill

Figure 2: Interaction map highlighting the critical Halogen Bond (Red Arrow) unique to the brominated scaffold.

References

  • Silva, L. E., Joussef, A. C., Foro, S., & Schmidt, B. (2005). 4,5-Dibromo-N-(8-quinolyl)thiophene-2-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o309–o310. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5560-5600. [Link]

  • Dugave, C. (2010). Cis-trans Isomerization in Biochemistry. Wiley-VCH. (Reference for Thiophene vs Benzene geometry implications in drug design). [Link]

Sources

FTIR spectral peaks for sulfonamide and thiophene functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Spectral Analysis: A Comparative Guide to Sulfonamide and Thiophene Moieties in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the sulfonamide (


) and thiophene (

) moieties are pharmacophoric cornerstones. Sulfonamides are ubiquitous in antibiotics and enzyme inhibitors, while thiophene serves as a bioisostere for benzene, modulating metabolic stability. For the drug development professional, distinguishing these functional groups is not merely about identifying peaks; it is about validating structural integrity under the rigors of formulation and synthesis.

This guide moves beyond basic peak assignment. It compares the infrared (IR) signatures of these groups against common structural analogs and alternative analytical techniques (Raman), providing a self-validating experimental protocol designed to minimize false positives in complex matrices.

Part 1: Technical Deep Dive – Spectral Signatures

The Sulfonamide Signature ( )

The sulfonamide group is highly polar, yielding intense infrared absorption bands. The diagnostic power lies in the interplay between the sulfonyl (


) stretching and the amide (

) modes.[1]
  • The

    
     "Scissor":  The most reliable indicators are the asymmetric and symmetric 
    
    
    
    stretches.[1] These appear as a distinct pair. If one is present without the other, suspect a misassignment (e.g., confusion with a sulfoxide or nitro group).
  • The

    
     Validation:  Unlike sulfones (
    
    
    
    ), sulfonamides possess
    
    
    bonds. Primary sulfonamides (
    
    
    ) exhibit two bands (asymmetric/symmetric) in the high-frequency region, while secondary sulfonamides (
    
    
    ) show only one.
The Thiophene Signature ( )

Thiophene analysis is subtler. As an electron-rich aromatic heterocycle, its signals often overlap with benzene derivatives. The key to differentiation lies in the "Fingerprint Region" and the carbon-sulfur (


) modes.
  • Ring Breathing: Thiophene ring stretching vibrations occur at lower frequencies than benzene due to the mass of the sulfur atom and ring strain.

  • The

    
     Challenge:  The 
    
    
    
    stretch is inherently weak in IR due to low dipole moment change but is a "smoking gun" when identified correctly in the lower wavenumber region (
    
    
    ).
Comparative Data Summary

Table 1: Diagnostic FTIR Peak Assignments

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Sulfonamide

Stretch (Asym/Sym)

Medium-StrongDoublet for

; Singlet for

. Sharp compared to

.

Stretch (Asymmetric)

StrongPrimary Indicator. Often splits in crystalline samples.

Stretch (Symmetric)

StrongMust correlate with the asymmetric peak.

Stretch

MediumUseful for confirming the linkage type.
Thiophene

Stretch (Aromatic)

WeakHigher than aliphatic

.
Ring Stretch (

)

Variable"Thiophene Breathing." Distinct from Benzene (~1600/1500).

Stretch

Weak-MediumBroad/Weak in IR; check Fingerprint region carefully.
Ring Deformation

StrongOut-of-plane bending; critical for substitution patterns.

Part 2: Comparative Analysis – Performance vs. Alternatives

When validating these moieties, researchers often weigh FTIR against Raman spectroscopy or struggle to distinguish them from structural analogs.

FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for polar functional groups (Sulfonamides), it struggles with homonuclear or weakly polar bonds (Thiophene ring systems).

  • Sulfonamide Detection: FTIR is Superior. The highly polar

    
     and 
    
    
    
    bonds result in massive dipole changes, creating strong, unambiguous IR peaks. Raman signals for these are often weak.[2]
  • Thiophene Detection: Raman is Superior (Alternative). The polarizability of the thiophene ring and the

    
     bond yields intense Raman scattering. If FTIR data is ambiguous regarding the thiophene ring (obscured by excipients), Raman is the recommended orthogonal technique.
    
Distinguishing Thiophene from Benzene

A common error in drug development is misidentifying a thiophene ring as a benzene ring in complex spectra.

  • Benzene: Typically shows sharp "ring breathing" doublets near

    
     and 
    
    
    
    .
  • Thiophene: Shifts these bands to

    
     and 
    
    
    
    .
  • The "S" Factor: The presence of a

    
     band (even if weak) around 
    
    
    
    rules out benzene.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain high-resolution spectra of a sulfonamide-thiophene derivative (e.g., a sulfa drug analog) with specific focus on resolving the


 and Fingerprint regions.

Method Selection:

  • ATR (Attenuated Total Reflectance): Recommended for routine screening.[3] Fast, no sample prep.

  • KBr Pellet: Recommended for structural validation . The transmission mode provides better resolution of weak thiophene overtones and avoids the peak-shift artifacts sometimes seen in ATR crystals (diamond/ZnSe).

Protocol: KBr Transmission Analysis

Rationale: KBr is transparent up to


, allowing full visualization of the critical Thiophene C-S region.

Step 1: Sample Preparation

  • Grind

    
     of the analyte with 
    
    
    
    of spectroscopic grade KBr in an agate mortar.
  • Causality Check: Grind until the powder is fine enough to not scatter light (flour-like consistency). Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Press into a translucent pellet using a hydraulic press (

    
     tons for 
    
    
    
    minutes).

Step 2: Environmental Control (Self-Validation Step)

  • Run a "Background" scan of the empty chamber.

  • Validation: Check the region

    
     and 
    
    
    
    for atmospheric water vapor and
    
    
    . If peaks are jagged/noisy, purge the chamber with dry nitrogen for 5 minutes. Moisture will mask the Sulfonamide N-H stretch.

Step 3: Data Acquisition

  • Scan Range:

    
    .[4][5]
    
  • Resolution:

    
     (Standard is 4, but 2 is needed to resolve closely spaced aromatic ring modes).
    
  • Scans: 32 or 64 (to improve Signal-to-Noise ratio for the weak Thiophene bands).

Step 4: Spectral Validation Logic

  • Check A: Is the

    
     region (
    
    
    
    ) broad? If yes, the KBr was wet. Dry sample and re-press.
  • Check B: Are the

    
     peaks (
    
    
    
    ) present? If no, the sulfonamide group is absent or chemically altered.
  • Check C: Is the

    
     region showing peaks at 
    
    
    
    ? If yes, Thiophene is likely. If peaks are at
    
    
    , suspect Benzene contamination.

Part 4: Visualizations

Diagram 1: Spectral Decision Logic for Thiophene vs. Benzene

This decision tree guides the researcher through the critical spectral regions to differentiate these bioisosteres.

Thiophene_Identification Start Unknown Aromatic Ring Spectrum Check_CH Step 1: Check C-H Stretch (3100-3000 cm⁻¹) Start->Check_CH Check_Ring Step 2: Check Ring Breathing (1600-1400 cm⁻¹) Check_CH->Check_Ring Aromatic C-H Present Benzene_Path Peaks at ~1600 & 1500 cm⁻¹ (Benzene Pattern) Check_Ring->Benzene_Path High Freq Pattern Thiophene_Path Peaks at ~1520 & 1430 cm⁻¹ (Thiophene Pattern) Check_Ring->Thiophene_Path Low Freq Pattern Check_CS Step 3: Check Fingerprint (850-600 cm⁻¹) Result_Benzene Likely Benzene Derivative Check_CS->Result_Benzene C-S Band Absent Result_Thiophene Likely Thiophene Derivative Check_CS->Result_Thiophene C-S Band Present (600-850 cm⁻¹) Benzene_Path->Result_Benzene Thiophene_Path->Check_CS

Caption: Logic flow for differentiating Thiophene from Benzene using FTIR spectral markers.

Diagram 2: Sulfonamide Validation Workflow

A self-validating workflow to ensure the integrity of the sulfonamide signal against moisture interference.

Sulfonamide_Validation Input Raw Spectrum Region1 Region 1: 3400-3200 cm⁻¹ (N-H Stretch) Input->Region1 Decision1 Broad Band? Region1->Decision1 Region2 Region 2: 1350 & 1150 cm⁻¹ (SO₂ Stretch) Decision2 Doublet Present? Decision1->Decision2 No (Sharp) Error_Water Error: Moisture Interference Decision1->Error_Water Yes (Masking) Confirm_Primary Confirmed: Primary Sulfonamide Decision2->Confirm_Primary Yes (Two Peaks) Confirm_Secondary Confirmed: Secondary Sulfonamide Decision2->Confirm_Secondary No (One Peak) Confirm_Primary->Region2 Validate SO₂ Confirm_Secondary->Region2 Validate SO₂

Caption: Validation loop for Sulfonamide N-H assignment, ruling out moisture contamination.

References

  • RSC Advances. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Royal Society of Chemistry. Link

  • Specac. "Interpreting Infrared Spectra: A Practical Guide." Specac Application Notes. Link

  • Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager. Link

  • ResearchGate. "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization." ResearchGate.[6] Link

  • Kintek Solution. "What Is The Difference Between KBr Method And ATR Method?" Kintek Tech. Link

Sources

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